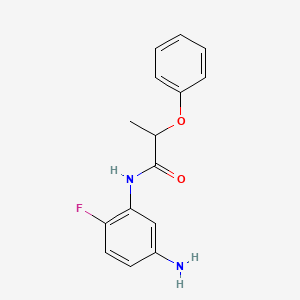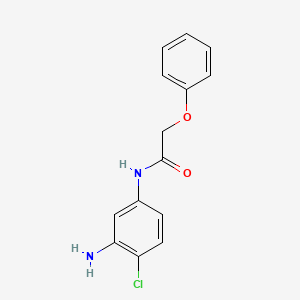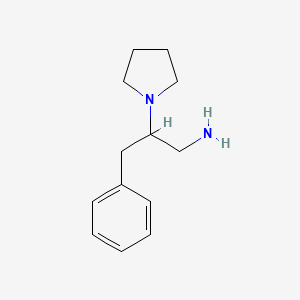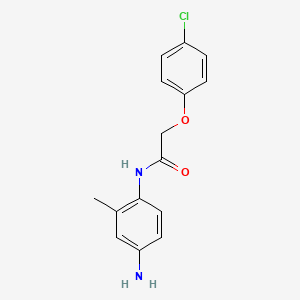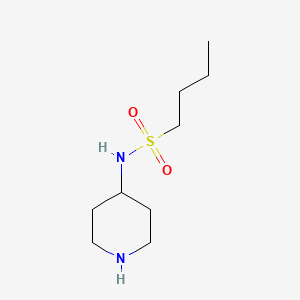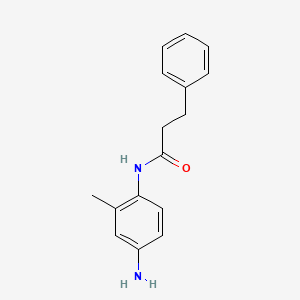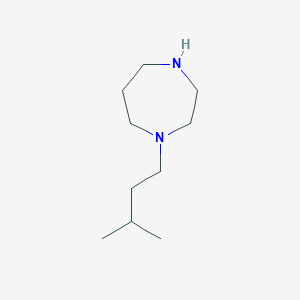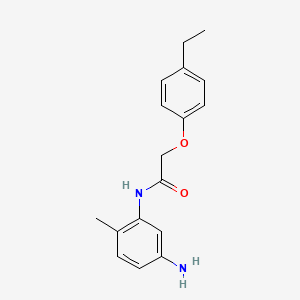
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as 5-Amino-2-methylphenyl-2-ethylphenoxyacetamide (AMPEA), is a synthetic compound that has been used for a variety of scientific research applications. It is a small molecule that is composed of an amine group, two methylphenyl rings, and an ethylphenoxyacetamide group. AMPEA has been found to interact with a variety of biological systems, such as the central nervous system, and can be used as a tool to study the biochemical and physiological effects of these interactions.
Wissenschaftliche Forschungsanwendungen
1. Antimalarial Drug Synthesis
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an intermediate in the synthesis of antimalarial drugs. It has been utilized in processes such as chemoselective monoacetylation, contributing to the development of effective treatments for malaria. This synthesis involves various acyl donors and catalysts, demonstrating the compound's versatility in pharmaceutical applications (Magadum & Yadav, 2018).
2. Structure-Activity Relationships in Antimalarial Compounds
Research involving the compound has contributed to understanding the structure-activity relationships in antimalarial compounds. By examining derivatives of this compound, scientists have identified correlations between molecular modifications and antimalarial potency, paving the way for more targeted and effective antimalarial therapies (Werbel et al., 1986).
3. Bioactive Metabolite Formation
The compound has been studied in the context of bioactive metabolite formation, where it undergoes transformations to form nitrosylated and nitrated derivatives. These derivatives have shown potential in creating bioactive metabolites with applications in fields like agriscience and environmental studies (Girel et al., 2022).
4. Development of Opioid Agonists
This compound has been used in the synthesis of opioid agonists, contributing to the development of new pain management drugs. Research in this area explores various structural modifications to enhance the efficacy and selectivity of these agonists (Barlow et al., 1991).
5. Hydrogen Bond Studies in Drug Development
The compound's derivatives have been studied for their hydrogen bonding characteristics, which is crucial for drug development. Understanding these interactions aids in designing more effective pharmaceutical agents (Romero & Angela Margarita, 2008).
6. Antioxidant Activity
Research has shown that certain derivatives of this compound exhibit significant antioxidant activity. This finding is important for developing therapeutic agents that counteract oxidative stress-related diseases (Chkirate et al., 2019).
7. Synthesis and Pharmacological Assessment
This compound derivatives have been synthesized and assessed for various pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents in these areas (Rani et al., 2016).
8. Anticancer Drug Synthesis
The compound has been utilized in synthesizing anticancer drugs, specifically targeting the VEGFr receptor. Its structural characteristics and interactions have been studied in depth to enhance the efficacy of these drugs (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYENIWJFXHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
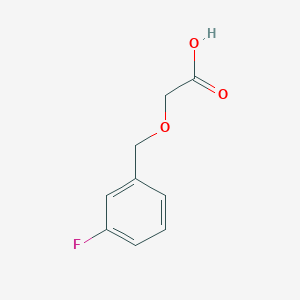
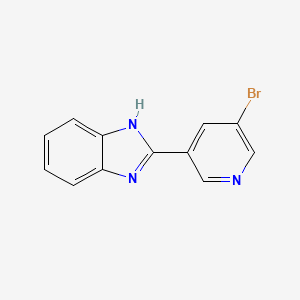
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)


